- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalystGreen Chemistry, 2020, 22(7), 2279-2287,
Cas no 56-86-0 (L-Glutamic acid)

L-Glutamic acid 化学的及び物理的性質
名前と識別子
-
- L-Glutamic acid
- L-Glutamic acid (S)-2-Aminopentanedioic acid
- H-Glu-OH
- L-2-Aminoglutaric acid
- L(+)GLUTAMIC ACID
- L-Glutamine Acid
- Glutamic Acid
- yuebingdianfen
- L(+)-Glutamic acid
- (S)-Glutamic acid
- (2S)-2-Aminopentanedioic acid
- (S)-2-Aminopentanedioic acid
- DL-Glutamic acid
- GLUTAMIC ACID, L-(P)
- GLUTAMIC ACID, L-(RG)
- L-(+)-Glutamicacid
- L-Glutamic acid (alpha)
- L-Glutamic acid (beta)
- (S)-2-AMinoglutaric acid
- Aciglut
- GLU
- Glusate
- GLUTACID
- glutamic
- Glutaton
- H-L-GLU-OH
- L-GLU
- Heavy carbon and nitrogen isotopes in L-glutamic acid
- 2-Aminoglutaric acid
- 湖北L-谷氨酸生产厂家
- Glutaminol
- L-Glutaminic acid
- Glutamidex
- Glutamicol
- glutaminic acid
- L-glutamate
- D-Glutamiensuur
- Acidum glutamicum
- Poly-L-glutamate
- L-(+)-glutamic acid
- alpha-aminoglutaric acid
- POLYGLUTAMIC ACID
- Acido glutamico
- Glutamic acid polymer
- Acide glutamique
- 1-Aminopropane-1,3-dicarboxylic acid
- Acidum glutaminicum
- glut
- (+)-L-Glutamic acid
- 617-61-8
- L-glutamic acid, ion(1-)
- glutamate(1-)
- SMR000033946
- 11070-68-1
- D-glutamic acid
- glutamate
- D-Glutaminsaeure
- DGL
- 25513-46-6
- 56-86-0
- 19473-49-5
- 6893-26-1
- D-Glutaminic acid
- L-Glutaminsaeure
- Glutaminsaeure
- 19285-83-7
- E
- DL-Glutaminic acid
- MLS001056749
- L-glutamic acid monoanion
- MLSMR
- D-2-Aminoglutaric acid
- (R)-2-aminopentanedioic acid
- glutamic acid monoanion
- glutamic acid D-form
- 7558-63-6
- 2-ammoniopentanedioate
- D-Glutamate
- 138-15-8
- L-glutamate(1-)
- (2S)-2-ammoniopentanedioate
- FEMA No. 3285
- DB00142
- NCGC00024502-07
- Acidum glutamicum [INN-Latin]
- SR-01000597730
- Z756440052
- NCGC00024502-04
- BRD-K62309135-001-05-2
- HB0383
- (S)-Glu
- L-(+)-Glutamate
- EC 200-293-7
- C5H9NO4
- Glutaminic acid (VAN)
- L (+)-glutamic acid, alpha-form
- 1-Aminopropane-1,3-dicarboxylate
- alpha-Aminoglutarate
- L-alpha-Aminoglutarate
- L-Glutamic acid (JP18)
- NSC-143503
- Lopac0_000529
- E 620
- L-Glutamic,(S)
- GLUTAMIC ACID (USP-RS)
- CHEMBL575060
- .alpha.-Glutamic acid
- GLUTAMIC ACID [USP-RS]
- Glutamic acid, (S)-
- DTXCID30659
- Glutamic acid, United States Pharmacopeia (USP) Reference Standard
- Acide glutamique (INN-French)
- L-Glutamic acid, from non-animal source, meets EP testing specifications, suitable for cell culture, 98.5-100.5%
- Glutamic Acid [USAN:INN]
- NS00095129
- INS-620
- L-gluatmate
- 3KX376GY7L
- 1xff
- Acido glutamico [INN-Spanish]
- E620
- L-Glutamic acid, Vetec(TM) reagent grade, >=99%
- Biomol-NT_000170
- Glutamic acid, European Pharmacopoeia (EP) Reference Standard
- L-alpha-Aminoglutaric acid
- CHEBI:53374
- EPA Pesticide Chemical Code 374350
- 6899-05-4
- LYSINE ACETATE IMPURITY B [EP IMPURITY]
- GTPL1369
- (S)-(+)-Glutamic acid
- M03872
- L-a-Aminoglutaric acid
- G0059
- L-Glutamic acid, JIS special grade, >=99.0%
- AI3-18472
- aminoglutaric acid
- Gamma-L-Glutamic Acid
- HSCI1_000269
- GLUTAMIC ACID [WHO-DD]
- GLUTAMIC ACID [USAN]
- SCHEMBL2202
- a-Glutamic acid
- DS-13284
- BDBM17657
- Polyglutamic acid(PGA)
- NCGC00024502-03
- GLUTAMIC ACID [VANDF]
- S)-2-Aminopentanedioic acid
- alpha-Aminoglutaric acid (VAN)
- GGL
- AC-11294
- L-Glutamic acid-13C5,15N
- Pentanedioic acid, 2-amino-, (S)
- CCG-204619
- Acidum glutamicum (INN-Latin)
- EINECS 200-293-7
- L-Glutamic acid, NIST(R)RM 8573, USGS40
- 1ii5
- L-Glutamic acid, tested according to Ph.Eur.
- UNII-3KX376GY7L
- (S)-2-AMINO-1,5-PENTANEDIOIC ACID
- L-Glutamic adid
- pentanedioic acid, 2-amino-
- Glutamic acid (USP)
- PDSP2_000127
- Q26995161
- SR-01000597730-1
- 2-Amino-pentanedioic acid
- Acido glutamico (INN-Spanish)
- L-Glutamic acid, >=99%, FCC, natural sourced, FG
- 27322E29-9696-49C1-B541-86BEF72DE2F3
- (S)-(+)-Glutamate
- L-Acido glutamico
- GLUTAMIC ACID [INN]
- s6266
- L-2-amino-pentanedioic acid
- L-Glutamic acid, 99%, FCC
- L-[14C(U)]glutamate
- Tocris-0218
- H-Glu
- AKOS006238837
- 2-aminopentanedioate
- 1-amino-propane-1,3-dicarboxylate
- D00007
- a-Aminoglutaric acid
- L-Glutamic acid, 98.5%
- NCGC00024502-01
- aminoglutarate
- L-Glutamic acid, NIST(R) RM 8574, USGS41
- Glutamic acid, L- (7CI,8CI)
- PDSP1_000128
- Glutamate, L-
- Glutamic acid (VAN)
- a-Aminoglutarate
- L-GLUTAMIC ACID [FCC]
- HSDB 490
- SDCCGSBI-0050512.P002
- L-Glutamic acid, certified reference material, TraceCERT(R)
- GLUTAMIC ACID [EP MONOGRAPH]
- L-Glutamic acid (9CI)
- alpha-Glutamic acid
- GLUTAMIC ACID [MI]
- CS-0003473
- L-Glutamic acid, non-animal source
- CCRIS 7314
- L-a-Aminoglutarate
- PDSP2_001523
- INS NO.620
- Glutamic Acid (L-glutamic acid)
- glt
- Glutamic acid, L-
- (S)-2-Aminopentanedioate
- (L)-glutamic acid
- CAS-56-86-0
- BPBio1_001132
- NCGC00024502-02
- C00025
- F8889-8668
- E-620
- J-502415
- L-GLUTAMIC ACID [FHFI]
- PDSP1_001539
- Tox21_113053
- GLUTAMIC ACID (EP MONOGRAPH)
- Acide glutamique [INN-French]
- Pentanedioic acid, 2-amino-, (S)-
- HY-14608
- L-Glutamic acid, ReagentPlus(R), >=99% (HPLC)
- alpha-Glutamate
- DTXSID5020659
- (S)-1-Aminopropane-1,3-dicarboxylic acid
- Glutamic acid (H-3)
- L-Glutamic acid, BioUltra, >=99.5% (NT)
- (S)-glutamate
- NSC 143503
- a-Glutamate
- EN300-52632
- NSC143503
- CHEBI:16015
- L-glutamic-acid
- 2-Aminopentanedioic acid, (S)-
- [3h]-l-glutamic acid
- 2-Aminoglutarate
- 1ftj
- AKOS015854087
- ALANINE IMPURITY B [EP IMPURITY]
- M02979
- 1-amino-propane-1,3-dicarboxylic acid
- L-GLUTAMIC ACID [JAN]
- MFCD00002634
-
- MDL: MFCD00002634
- インチ: 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
- InChIKey: WHUUTDBJXJRKMK-VKHMYHEASA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])[H])=O
- BRN: 1723801
計算された属性
- せいみつぶんしりょう: 147.05300
- どういたいしつりょう: 147.053158
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 147.13
- トポロジー分子極性表面積: 101
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -3.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.538
- ゆうかいてん: 205 °C (dec.) (lit.)
- ふってん: 333.8°C at 760 mmHg
- フラッシュポイント: 155.7 °C
- 屈折率: 1.4300 (estimate)
- PH値: 3.0-3.5 (8.6g/l, H2O, 25℃)
- ようかいど: 1 M HCl: 100 mg/mL
- すいようせい: 7.5 g/L (20 ºC)
- PSA: 100.62000
- LogP: -0.03660
- におい: Odorless
- ひせんこうど: 32 º (c=10,2N HCl)
- 光学活性: [α]20/D +32°, c = 10 in 2 M HCl
- FEMA: 3285 | L-GLUTAMIC ACID
- マーカー: 4469
- かんど: 湿度に敏感である
- 酸性度係数(pKa): 2.13(at 25℃)
- ようかいせい: ラセミ体は冷水に微溶解し、熱水に溶けやすく、エーテル、エタノール、アセトンにほとんど溶けず、ラセミ体はエタノール、エーテル、石油エーテルに微溶解する。
- じょうきあつ: 1.70e-08 mmHg
L-Glutamic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- 福カードFコード:10
- RTECS番号:LZ9700000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
L-Glutamic acid 税関データ
- 税関コード:2922421000
- 税関データ:
中国税関コード:
2922421000概要:
HS:2922421000。グルタミン酸。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最低関税:10.0%。一般関税:90.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
M.輸入商品検査要約:
HS:2922421000。(s)−2−アミノグルタル酸。付加価値税:17.0%。税金還付率:9.0%。管理条件:ab(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇:10.0%。一般関税:90.0%
L-Glutamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0059-500g |
L-Glutamic acid |
56-86-0 | 99.0%(T) | 500g |
¥450.0 | 2022-05-30 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20035-1kg |
L-Glutamic acid |
56-86-0 | BR,99% | 1kg |
¥90.00 | 2022-01-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L65860-1kg |
(S)-Glutamic acid |
56-86-0 | 1kg |
¥148.0 | 2021-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G1251-5KG |
L-Glutamic acid |
56-86-0 | 99% | 5kg |
¥3952.21 | 2025-01-11 | |
TRC | G596960-500g |
L-Glutamic Acid |
56-86-0 | 500g |
$272.00 | 2023-05-18 | ||
Enamine | EN300-52632-0.05g |
(2S)-2-aminopentanedioic acid |
56-86-0 | 95% | 0.05g |
$19.0 | 2023-05-02 | |
Enamine | EN300-52632-50.0g |
(2S)-2-aminopentanedioic acid |
56-86-0 | 95% | 50g |
$50.0 | 2023-05-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G1251-5KG |
56-86-0 | 5KG |
¥3520.97 | 2023-01-13 | |||
Life Chemicals | F8889-8668-2.5g |
(2S)-2-aminopentanedioic acid |
56-86-0 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810369-25g |
L(+)-Glutamic acid |
56-86-0 | Ultra pure,≥99.5%(NT) | 25g |
¥37.00 | 2022-01-14 |
L-Glutamic acid 合成方法
ごうせいかいろ 1
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
L-Glutamic acid Raw materials
L-Glutamic acid Preparation Products
L-Glutamic acid サプライヤー
L-Glutamic acid 関連文献
-
Yuli Bai,Rui Zhou,Lei Wu,Yaxian Zheng,Xi Liu,Ruinan Wu,Xiang Li,Yuan Huang J. Mater. Chem. B 2020 8 2636
-
Masayuki Nishii,Toru Matsuoka,Yuko Kamikawa,Takashi Kato Org. Biomol. Chem. 2005 3 875
-
Jie Chen,Allan S. Myerson CrystEngComm 2012 14 8326
-
Kamal Bauri,Mridula Nandi,Priyadarsi De Polym. Chem. 2018 9 1257
-
Wen-Juan Qu,Tingting Liu,Yongping Chai,Dongyan Ji,Yu-Xin Che,Jian-Peng Hu,Hong Yao,Qi Lin,Tai-Bao Wei,Bingbing Shi Org. Biomol. Chem. 2023 21 4022
-
6. A highly sensitive glutamic acid biosensor based on the determination of NADH enzymically generated by l-glutamic dehydrogenaseXia Lin,Qinghong Wang,Shu Zhu,Juanjuan Xu,Qiao Xia,Yingzi Fu RSC Adv. 2016 6 45829
-
Qian Han,Qiao Xia,Dongmei Guo,Can Li,Yingzi Fu Anal. Methods 2015 7 5387
-
8. Synthesis and stereochemistry of 1,4-diazabicyclo[4,3,0]nonane-2,5,9-trionesMichael R. Harnden J. Chem. Soc. C 1967 2341
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9. Copper(II) complexes of mono-anionic glutamate: anionic influence in the variations of molecular and supramolecular structuresChaitali Biswas,Michael G. B. Drew,Marta Estrader,Ashutosh Ghosh Copper(II) complexes of mono-anionic glutamate: anionic influence in the variations of molecular and supramolecular structures. Chaitali Biswas Michael G. B. Drew Marta Estrader Ashutosh Ghosh Dalton Trans. 2009 5015
-
B. T. Mathews,A. E. Beezer,M. J. Snowden,M. J. Hardy,J. C. Mitchell New J. Chem. 2001 25 807
L-Glutamic acidに関する追加情報
Introduction to L-Glutamic Acid (CAS No. 56-86-0) and Its Recent Applications in Chemical and Biomedical Research
L-Glutamic acid, with the chemical formula C₅H₉NO₄ and CAS No. 56-86-0, is a non-essential amino acid that plays a pivotal role in various biological processes. As a fundamental building block of proteins, it is also involved in neurotransmission, metabolism, and cellular signaling. This compound has garnered significant attention in both academic research and industrial applications due to its multifaceted functionalities. The latest advancements in biotechnology and pharmaceutical sciences have further highlighted the importance of L-Glutamic acid in drug development, neuroprotective therapies, and nutritional supplements.
The structure of L-Glutamic acid consists of an α-amino group, a carboxyl group, and a side chain with a carboxylic acid functional group. This configuration makes it highly reactive and capable of participating in numerous biochemical pathways. In the central nervous system, L-Glutamic acid serves as the primary excitatory neurotransmitter, mediating synaptic communication through ionotropic and metabotropic receptors. Its involvement in glutamate-glutamine cycle underscores its significance in maintaining brain homeostasis.
Recent studies have explored the therapeutic potential of L-Glutamic acid in managing neurological disorders such as epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of L-Glutamic acid to modulate neuronal excitability has led to the development of novel pharmacological agents aimed at enhancing synaptic plasticity and protecting against excitotoxicity. For instance, research published in 2022 demonstrated that exogenous administration of L-Glutamic acid could attenuate oxidative stress-induced neuronal damage in vitro, suggesting its potential as a neuroprotective agent.
In addition to its neurological applications, L-Glutamic acid is widely used in the food industry as a flavor enhancer (E621) and dietary supplement. Its role in umami taste perception has been well-documented, making it a staple ingredient in broths, sauces, and processed foods. Beyond flavor enhancement, L-Glutamic acid is also utilized as an amino acid supplement to support muscle growth and repair, particularly in athletes and individuals with compromised protein intake.
The pharmaceutical industry has leveraged the versatility of L-Glutamic acid in the synthesis of chiral compounds and active pharmaceutical ingredients (APIs). Its enantiomeric purity is critical for ensuring the efficacy and safety of drugs targeting glutamate receptors. Advanced synthetic methodologies, including enzymatic resolutions and chiral crystallization techniques, have enabled the production of high-purity L-Glutamic acid, facilitating its use in complex drug formulations.
Emerging research also highlights the role of L-Glutamic acid in metabolic disorders. Studies indicate that it can influence glucose homeostasis by modulating insulin secretion and improving insulin sensitivity. This finding has opened new avenues for exploring L-Glutamic acid as a potential therapeutic agent for type 2 diabetes mellitus. Preclinical trials are underway to evaluate its efficacy in combination with existing antidiabetic medications.
The environmental impact of L-Glutamic acid production has also been a focus of recent investigations. Sustainable bioprocessing methods, such as fermentation using genetically modified microorganisms, have been developed to minimize waste generation and energy consumption. These innovations align with global efforts to promote green chemistry principles in industrial manufacturing.
In conclusion, L-Glutamic acid (CAS No. 56-86-0) remains a cornerstone compound in chemical biology and biomedical research due to its diverse applications. From enhancing flavor profiles to serving as a key component in drug development and metabolic regulation, its significance continues to grow with each new scientific discovery. As research progresses, we can anticipate even more innovative uses for this versatile amino acid.

